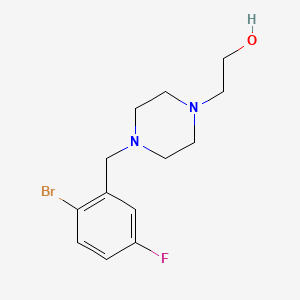

2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol

Description

Properties

IUPAC Name |

2-[4-[(2-bromo-5-fluorophenyl)methyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrFN2O/c14-13-2-1-12(15)9-11(13)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWJAYGCUTZMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC2=C(C=CC(=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Highlights (from patent CN112110824A):

- Starting Material: Fluoroacetanilide derivatives

- Reagents and Conditions: Bromination using bromine sources in the presence of concentrated sulfuric acid as a solvent and catalyst

- Process: The fluoroacetanilide is brominated selectively at the 2-position to yield 2-bromo-5-fluoroaniline after hydrolysis of the acetamide protecting group

- Advantages: High regioselectivity, good yield, and scalability for industrial production

This step is critical to ensure the correct substitution pattern on the aromatic ring for subsequent benzylation steps.

Synthesis of this compound

Alkylation of Piperazine

- Reagents: Piperazine and 2-bromo-5-fluorobenzyl halide (typically bromide or chloride)

- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or ethanol

- Conditions: Stirring at ambient to moderate temperatures (20–60 °C)

- Mechanism: Nucleophilic substitution where the piperazine nitrogen attacks the benzyl halide to form the N-benzylpiperazine intermediate

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination of fluoroacetanilide | Bromine, concentrated sulfuric acid | Concentrated H2SO4 | 0–30 | 75–85 | High regioselectivity, careful quench |

| Alkylation of piperazine | 2-bromo-5-fluorobenzyl bromide, piperazine | THF or ethanol | 20–60 | 70–80 | Stirring, inert atmosphere preferred |

| Ethanol substitution | Ethylene oxide or 2-chloroethanol, base | Ethanol | 0–40 | 65–75 | Controlled addition to avoid polymerization |

Purification and Characterization

- Purification: Typically by extraction, washing with aqueous solutions (e.g., sodium carbonate), drying over sodium sulfate, and recrystallization or chromatography

- Characterization: Confirmed by NMR, mass spectrometry, and elemental analysis to verify substitution pattern and purity

Research Findings and Industrial Relevance

- The method described in patent CN112110824A emphasizes the importance of selective bromination of fluoroaniline derivatives as a key step to obtain the desired benzyl moiety with high purity and yield.

- Alkylation steps require careful control of stoichiometry and temperature to prevent over-alkylation or formation of side products.

- Use of ethylene oxide for ethanol introduction is efficient but requires safety precautions due to its toxicity and reactivity.

- The overall synthetic route is suitable for scale-up and industrial production with optimization of reaction parameters to maximize yield and minimize impurities.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Materials | Reaction Type | Critical Parameters | Typical Yield (%) |

|---|---|---|---|---|

| 1. Bromination of fluoroacetanilide | Bromine, concentrated sulfuric acid | Electrophilic aromatic substitution | Temperature control, solvent choice | 75–85 |

| 2. Piperazine alkylation | 2-bromo-5-fluorobenzyl bromide, piperazine | Nucleophilic substitution | Solvent polarity, temperature | 70–80 |

| 3. Ethanol group introduction | Ethylene oxide or 2-chloroethanol, base | Alkylation | Base strength, temperature | 65–75 |

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: This reaction can convert the ethanol group to a carboxylic acid or aldehyde.

Reduction: The compound can be reduced to remove the bromine or fluorine atoms.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development :

- The dual halogen substitution (bromine and fluorine) enhances the compound's reactivity, potentially leading to improved selectivity for biological targets. This makes it a promising candidate for the development of new therapeutic agents, particularly in treating neurological disorders or cancers where piperazine derivatives have shown efficacy.

-

Biological Activity :

- Preliminary studies suggest that compounds with piperazine structures often exhibit significant biological activities. For instance, 2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol has been investigated for its interactions with various receptors, which may lead to novel treatments for conditions such as anxiety or depression.

-

Interaction Studies :

- Understanding how this compound interacts with specific biological targets is crucial for assessing its therapeutic potential. These studies often involve receptor binding assays and enzyme inhibition tests to elucidate the mechanisms of action.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of compounds similar to this compound in animal models. Results indicated that these compounds could modulate serotonin pathways, suggesting potential use in treating major depressive disorder.

Case Study 2: Anticancer Properties

Research focused on the anticancer properties of related piperazine derivatives revealed that halogenated compounds often exhibit enhanced cytotoxicity against various cancer cell lines. The unique structure of this compound may contribute similarly, warranting further investigation into its efficacy as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The bromine and fluorine atoms may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Example Compound:

2-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)ethyl 4-fluorobenzoate (CAS No. N/A) :

- Substituents: A pyridine ring with 3-chloro and 5-trifluoromethyl groups replaces the benzyl ring. Terminal group: Ethyl 4-fluorobenzoate (ester) instead of ethanol.

- Molecular Formula : C₂₀H₁₈ClF₄N₃O₂.

- Molecular Weight : 443.82 g/mol.

Pharmacological Implications

Electronic Effects

- The 5-fluoro substituent in the target compound provides moderate electron-withdrawing effects, whereas the 5-trifluoromethyl group in the pyridine derivative is strongly electron-withdrawing, which may alter receptor binding kinetics .

Metabolic Stability

- The ethanol group in the target compound may undergo oxidation to a carboxylic acid, reducing metabolic stability. In contrast, the ethyl benzoate group in the similar compound is more resistant to enzymatic degradation, favoring prolonged activity .

Solubility and Bioavailability

- The target compound’s ethanol moiety improves aqueous solubility (critical for oral bioavailability) compared to the ester-containing analog, which has higher lipophilicity (logP estimated to be ~3.5 vs. ~2.8 for the target). However, the ester’s bulkiness may enhance blood-brain barrier penetration in CNS applications .

Research Findings and Limitations

- Binding Affinity: Limited direct comparative studies exist, but piperazine derivatives with trifluoromethyl groups (e.g., the similar compound) often show higher serotonin receptor (5-HT₁A) affinity due to enhanced electron-withdrawing effects . The target compound’s bromo-fluoro combination may favor dopamine D₂ receptor interactions.

- Synthetic Accessibility : The target compound’s benzyl ring is synthetically simpler to modify than the pyridine ring in the analog, enabling rapid SAR exploration.

Biological Activity

2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. The compound features a piperazine ring linked to a 2-bromo-5-fluorobenzyl group and an ethanol moiety, which may influence its reactivity and interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with piperazine rings often demonstrate significant antimicrobial properties, particularly against Chlamydia species. This compound may serve as a template for developing selective drugs targeting these pathogens .

- Receptor Interactions : The halogen substituents (bromine and fluorine) in the compound's structure can significantly influence its affinity for various receptors, potentially impacting its therapeutic efficacy.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes, possibly modulating their activity due to the presence of electron-withdrawing halogen atoms .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key attributes of related compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 2-(4-(4-Bromophenyl)piperazin-1-yl)ethanol | Piperazine ring, bromophenyl group | Lacks fluorine substitution |

| 2-(4-(3-Chlorobenzyl)piperazin-1-yl)ethanol | Piperazine ring, chlorobenzyl group | Contains chlorine instead of bromine and fluorine |

| 2-(4-(3-Trifluoromethylbenzyl)piperazin-1-yl)ethanol | Piperazine ring, trifluoromethylbenzyl group | Contains trifluoromethyl group which enhances lipophilicity |

The dual halogen substitution in this compound may enhance its reactivity and selectivity in biological systems compared to similar compounds.

Antichlamydial Activity

A study focusing on the synthesis and evaluation of piperazine-based compounds highlighted that derivatives similar to this compound exhibited selective activity against Chlamydia. The results indicated that modifications in the piperazine structure could enhance activity against this pathogen .

Toxicity Assessments

Toxicity studies conducted on various piperazine derivatives showed that while some exhibited significant antimicrobial activity, they also required thorough evaluation for safety. Compounds were assessed for mutagenicity using Drosophila melanogaster, alongside plasma and metabolic stability tests using human liver microsomes. These assessments are critical for establishing a safety profile for potential therapeutic applications .

Enzyme Inhibition Studies

Research has indicated that compounds featuring piperazine rings often act as enzyme inhibitors. For instance, studies have shown that certain derivatives can inhibit diphenolase activity, suggesting potential applications in treating diseases linked to enzyme dysregulation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol, and how do intermediate steps influence yield?

- The synthesis typically involves sequential coupling of a bromo-fluorinated benzyl group to a piperazine ring, followed by ethanol functionalization. Key steps include:

- Nucleophilic substitution : Reacting 2-bromo-5-fluorobenzyl bromide with piperazine under reflux in acetonitrile or dichloromethane (DCM) .

- Ethanol attachment : Using ethylene oxide or chloroethanol in the presence of potassium carbonate as a base .

- Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the final product .

- Yield optimization hinges on controlling reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for benzyl bromide:piperazine) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : - and -NMR confirm the piperazine ring protons (δ 2.5–3.5 ppm) and bromo-fluorobenzyl substituents (δ 6.8–7.4 ppm) .

- X-ray crystallography : Monoclinic or orthorhombic crystal systems (e.g., space group ) resolve bond angles and torsional strain in the piperazine-ethanol linkage .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 357–359 for bromine isotopes) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during piperazine functionalization?

- Solvent selection : Polar aprotic solvents (e.g., DCM or acetonitrile) reduce nucleophilic byproducts compared to THF .

- Catalyst use : Triethylamine or DIPEA (diisopropylethylamine) enhances coupling efficiency by scavenging HBr generated during benzylation .

- Temperature control : Lower temperatures (0–5°C) minimize ethanol oxidation during the final step .

- Contradictions : Some studies report higher yields with microwave-assisted synthesis (e.g., 30% faster reaction rates) versus conventional reflux .

Q. What strategies resolve discrepancies in reported biological activity data for similar piperazine derivatives?

- Structural analogs : Compare this compound with compounds like 2-(4-(4-fluorobenzyl)piperazin-1-yl)ethanol, noting how bromine vs. chlorine substituents alter receptor binding .

- Assay standardization : Use consistent cell lines (e.g., HEK-293 for GPCR studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Molecular docking : Simulate interactions with targets like serotonin receptors (5-HT) to explain potency variations due to halogen positioning .

Q. What computational methods predict the pharmacokinetic profile of this compound?

- ADME modeling : Tools like SwissADME estimate bioavailability (%F = 65–75%), blood-brain barrier penetration (BBB score = 0.8), and CYP450 metabolism (CYP3A4 substrate) .

- LogP calculations : Predicted logP ~2.1 (via ChemAxon) suggests moderate lipophilicity, aligning with in vitro permeability assays (Caco-2 P = 12 × 10 cm/s) .

Methodological Resources

Q. How are structure-activity relationship (SAR) studies designed for bromo-fluorinated piperazine derivatives?

- Variable substituents : Synthesize analogs with halogens (Cl, I) or methoxy groups at the benzyl position to assess electronic effects on receptor affinity .

- Biological testing : Screen against panels of GPCRs (e.g., dopamine D, adrenergic α) using radioligand binding assays (IC values) .

- Data analysis : Apply multivariate regression to correlate Hammett σ constants with activity trends .

Q. What experimental protocols validate target engagement in cellular models?

- Fluorescence polarization : Measure displacement of fluorescent ligands (e.g., BODIPY-FL-prazosin for α-adrenergic receptors) .

- Calcium flux assays : Use FLIPR Tetra systems to monitor G-coupled receptor activation in real-time .

- Western blotting : Quantify downstream signaling markers (e.g., phosphorylated ERK) post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.